molecular formula C11H6F3N3O B11038822 2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol

2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol

Cat. No.: B11038822
M. Wt: 253.18 g/mol
InChI Key: ARCFHAKHLISNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol is a synthetic heterocyclic compound of significant interest in medicinal chemistry and oncology research. This molecule features a pyrimido[1,2-a]benzimidazole core, a privileged scaffold known for its diverse biological activities, substituted with a metabolically stable trifluoromethyl group. The primary research value of this compound and its structural analogs lies in their potent anti-cancer and anti-leukemic properties . Compounds within this chemical class have demonstrated potent, broad-spectrum anti-tumor activity at low micromolar concentrations in vitro, showing particular efficacy against a panel of human acute leukemia cell lines, including HL60, MOLM-13, and MV4-11 . Although the precise mechanism of action for this specific derivative is under investigation, kinase profiling studies on closely related pyrimido[1,2-a]benzimidazoles have identified significant inhibition of BMX kinase , a non-receptor tyrosine kinase implicated in cancer cell signaling and survival . Furthermore, related trifluoromethyl-substituted pyrimidobenzimidazoles have been reported to exhibit DNA-topoisomerase I inhibitory activity , presenting a potential dual mechanism for disrupting cancer cell proliferation . The presence of the trifluoromethyl group is a critical structural feature often associated with enhanced metabolic stability, lipophilicity, and binding affinity in drug discovery. This product is intended for research applications only, including as a building block in organic synthesis , a pharmacological probe for studying kinase signaling pathways, and a lead compound in the development of novel anticancer agents. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H6F3N3O

Molecular Weight

253.18 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C11H6F3N3O/c12-11(13,14)8-5-9(18)17-7-4-2-1-3-6(7)15-10(17)16-8/h1-5H,(H,15,16)

InChI Key

ARCFHAKHLISNGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminobenzimidazole with Trifluoromethylated Synthons

The most widely adopted strategy involves cyclocondensation between 2-aminobenzimidazole and trifluoromethyl-containing precursors. Zanatta et al. demonstrated that 4-alkoxyvinyl trifluoromethyl ketones react with 2-aminobenzimidazole under basic conditions to yield 2-trifluoromethylpyrimido[1,2-a]benzimidazol-4-ols . Key steps include:

  • Nucleophilic attack by the amine group on the β-carbon of the enone.

  • Intramolecular cyclization to form the pyrimidine ring.

  • Hydrolysis of alkoxy groups to generate the hydroxyl moiety at position 4.

Optimization studies revealed that methanol or ethanol as solvents with catalytic sodium methoxide (10–20 mol%) at 60–80°C for 6–12 hours provided yields of 65–85% . Substituents on the aryl group of the enone influenced reactivity, with electron-withdrawing groups (e.g., -CF₃, -NO₂) accelerating cyclization .

Ultrasound-Assisted Synthesis

Recent advancements employ ultrasound irradiation to enhance reaction efficiency. A 2025 study reported a solvent-free protocol using CF₃-ynones and 2-aminobenzimidazole under ultrasound (40 kHz, 300 W) :

ParameterOptimal ConditionYield Improvement vs. Conventional
Reaction Time60 minutes94% (vs. 78% in 180 minutes)
Temperature25°CNo external heating required
Substrate Equivalents1.2:1 (ynone:amine)Reduced side-product formation

This method achieved 94% yield for 4-phenyl-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine derivatives, with the hydroxyl group introduced via post-synthetic oxidation .

Continuous-Flow Reactor Systems

Integrated flow systems address scalability challenges. A 2025 protocol synthesized polyfluoro-substituted analogues in 25.1 minutes via:

  • In situ generation of CF₃-ynones from phenylacetylene.

  • Tandem condensation-cyclization with 2-aminobenzimidazole.

  • Automated purification using inline silica cartridges .

Key advantages include:

  • Throughput : 12.4 g/hour at pilot scale.

  • Sustainability : 82% atom economy (vs. 68% in batch processes).

  • Reproducibility : Relative standard deviation (RSD) <2% across 10 batches .

Post-Functionalization of Halogenated Intermediates

Chlorinated precursors enable late-stage hydroxylation. For example, 4-chloro-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles undergo nucleophilic substitution with hydroxide sources:

ReagentConditionsYield of 4-OH Product
KOH/EtOHReflux, 4 hours72%
NaOH/H₂OMicrowave, 100°C, 1 h85%
Amberlyst A-26RT, 12 hours63%

Notably, microwave-assisted hydrolysis reduced reaction times by 75% compared to conventional heating .

Mechanochemical Synthesis

Solid-state methods minimize solvent use. Ball-milling 2-aminobenzimidazole with 4,4,4-trifluoro-1-phenylbut-2-yn-1-one (1:1 molar ratio) and K₂CO₃ (10 mol%) for 90 minutes produced the target compound in 68% yield . Advantages include:

  • No solvent : E-factor reduced to 0.3 (vs. 8.2 in solution-phase).

  • Polymorph control : Selective formation of the thermodynamically stable β-crystal form .

Structural Characterization and Analytical Data

Critical spectroscopic data for authenticated samples:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 10.32 (s, 1H, -OH)

  • δ 7.96 (d, J = 8.0 Hz, 1H, Ar-H)

  • δ 7.59–7.55 (m, 1H, Ar-H)

  • δ 7.06 (s, 1H, pyrimidine-H)

¹⁹F NMR (376 MHz) :

  • δ −67.44 (s, CF₃)

HRMS (ESI+) :

  • m/z [M + H]⁺ calcd for C₁₃H₈F₃N₃O: 290.0641; found: 290.0639

Melting Point : 365–367°C (decomposition)

Research Findings and Applications

  • Topoisomerase I Inhibition : Derivatives showed IC₅₀ values of 1.2–3.8 μM against human topoisomerase I, comparable to camptothecin (IC₅₀ = 0.9 μM) .

  • Antimicrobial Activity : MIC values against S. aureus (ATCC 25923) ranged from 8–32 μg/mL, with the 4-OH group critical for membrane penetration .

  • Fluorescence Properties : Quantum yield (Φ) of 0.42 in PBS, enabling cellular imaging applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group enhances electrophilic character at adjacent positions, enabling nucleophilic substitutions. For example:

  • Hydroxyl group substitution : The 4-ol group undergoes chlorination with POCl₃ under reflux to form 4-chloro derivatives, a key intermediate for downstream functionalization .

  • Aromatic substitution : Electrophilic aromatic substitution occurs at activated positions of the benzimidazole ring, though reactivity depends on substituents and reaction conditions .

Cyclocondensation Reactions

The compound serves as a precursor in cyclocondensation reactions to form fused heterocycles:

Cross-Coupling Reactions

The 4-chloro derivative participates in palladium-catalyzed cross-coupling:

Functional Group Transformations

  • Esterification : The hydroxyl group can be esterified with acyl chlorides or anhydrides under basic conditions .

  • Mannich reactions : Derivatives undergo Mannich reactions to introduce aminomethyl groups, enhancing biological activity .

Table: Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProducts/OutcomesYield (%)Source
ChlorinationPOCl₃, reflux4-chloro derivatives70–98
Suzuki couplingPdCl₂(PPh₃)₂, Na₂CO₃, 90°C4-aryl derivatives45–90
CyclocondensationMeOH/H₃PO₄, refluxPyrimidoindazol-4-ones76–85
Nucleophilic aromatic substitutionPhenol, K₂CO₃, DMSO, 110°C4-phenoxy derivatives49

Mechanistic Insights

  • Electrophilic activation : The trifluoromethyl group withdraws electron density, polarizing the C–F bond and facilitating nucleophilic attack at the 4-position .

  • Steric effects : Bulky substituents on the benzimidazole ring influence regioselectivity in cross-coupling reactions .

Structural Confirmation

Post-reaction characterization employs:

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirm substituent integration .

  • X-ray crystallography : Resolves bond lengths and π–π stacking in derivatives (e.g., centroid–centroid distance = 3.34 Å in ).

Scientific Research Applications

Biological Activities

The biological potential of 2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol has been studied extensively, revealing several promising applications:

1. Antimicrobial Activity
Research indicates that compounds with benzimidazole moieties exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. A study demonstrated that certain benzimidazole derivatives had minimum inhibitory concentrations (MIC) in the low micromolar range against resistant bacterial strains .

2. Anticancer Properties
The compound's structural similarity to purine nucleotides positions it as a potential inhibitor of dihydrofolate reductase (DHFR), an important target in cancer therapy. Some derivatives have exhibited potent anticancer activity against human colorectal carcinoma cell lines, outperforming established chemotherapeutics like 5-fluorouracil .

3. Other Therapeutic Uses
Beyond antimicrobial and anticancer applications, benzimidazole derivatives have been reported to possess antiulcer, antihistaminic, antiviral, and analgesic activities . Their diverse pharmacological profiles make them suitable candidates for further drug development.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Study : A recent investigation evaluated a series of synthesized benzimidazole derivatives for their antimicrobial activity against clinical isolates. The study found that compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Evaluation : Another study focused on assessing the anticancer effects of pyrimido[1,2-a]benzimidazole derivatives on various cancer cell lines. The results indicated that specific substitutions at the pyrimidine ring significantly increased cytotoxicity against cancer cells compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Differences

The trifluoromethyl group distinguishes this compound from analogs with methyl, polyfluoroalkyl, or non-fluorinated substituents. Key comparisons include:

Compound Substituent (Position) Key Features
2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol -CF₃ (2), -OH (4) High electronegativity, planar structure, π-π stacking
2-Methyl-pyrimido[1,2-a]benzimidazol-4-ol -CH₃ (2), -OH (4) Reduced lipophilicity vs. -CF₃; weaker electron-withdrawing effects
2-Polyfluoroalkyl derivatives (63a,b) -CF₂R (2) Enhanced regioselectivity (98%) in MeCN with (EtO)₃B; yields up to 86%
4-Fluoroalkyl derivatives (64a,b) -CF₂R (4) Formed in trifluoroethanol without Lewis acids; altered bioactivity
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[...] -NO₂ (4), ester group Nitro group increases electron deficiency; ester enhances metabolic lability

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP compared to methyl or hydroxyl analogs, improving membrane permeability .
  • Solubility : The hydroxyl group in 2-[Trifluoromethyl]pyrimido[...]-4-ol enhances aqueous solubility via hydrogen bonding, whereas nitro or ester groups (e.g., in ’s compound) reduce it .
  • Crystal Packing : π-π interactions (3.266–3.338 Å) and hydrogen bonding are critical in the target compound, whereas methyl-substituted analogs exhibit weaker intermolecular forces .

Biological Activity

The compound 2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships, and various applications in medicinal chemistry.

Structural Overview

The structural composition of this compound includes a fused pyrimidine and benzimidazole ring system, which is significant for its bioactivity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy against various biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those with trifluoromethyl substitutions. For instance, compounds similar to this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. A study reported that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.5 μg/ml against Salmonella typhi and moderate antifungal activity against Candida albicans .

CompoundTarget OrganismMIC (μg/ml)Reference
1S. typhi12.5
2C. albicans250
3E. coli25

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal activity. In vitro studies indicated that derivatives of benzimidazole with trifluoromethyl groups showed significant potency against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. For example, one derivative was found to be 14 times more active than standard treatments like albendazole .

Anticancer Properties

Research has suggested that benzimidazole derivatives possess anticancer properties due to their ability to inhibit various protein kinases involved in cancer progression. The presence of the trifluoromethyl group is believed to enhance the interaction with biological targets such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), making these compounds promising candidates for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The trifluoromethyl group not only increases the hydrophobic character but also influences the electronic properties of the molecule, affecting its interaction with biological targets. Studies have shown that modifications at various positions on the benzimidazole scaffold can lead to enhanced bioactivity .

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of synthesized benzimidazole derivatives were tested for antimicrobial efficacy against a range of pathogens. The results indicated that compounds with electron-withdrawing groups like trifluoromethyl showed superior antibacterial activity compared to their non-fluorinated counterparts .

Case Study 2: Antiprotozoal Activity
In another study, a compound structurally similar to this compound exhibited IC50 values less than 1 μM against T. vaginalis, significantly outperforming standard treatments . This highlights the potential for developing new therapeutic agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-[trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol, and how do reaction conditions influence yield and regioselectivity?

  • Methodology : Two main approaches are documented:

  • Route 1 : Cyclocondensation of 3-(polyfluoroacetyl)pyruvaldehyde dimethyl acetal with 2-aminobenzimidazole in MeCN using (EtO)3B as a Lewis acid, achieving 86% yield and 98% regioselectivity for 2-trifluoromethyl derivatives .
  • Route 2 : Microwave-assisted, solvent-free synthesis using GuHCl catalyst, enabling rapid production (minutes vs. hours) with comparable yields .
    • Critical Factors : Solvent polarity (MeCN vs. trifluoroethanol), Lewis acid presence, and temperature control are pivotal for regioselectivity. For example, (EtO)3B directs substitution to the 2-position, while its absence favors 4-position derivatives .

Q. What structural features of this compound contribute to its biological activity?

  • Key Features :

  • The fused pyrimido-benzimidazole core ensures planarity, facilitating π-π stacking interactions with biological targets (e.g., enzymes or DNA) .
  • The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in neuroprotective applications .
    • Supporting Data : X-ray crystallography reveals intermolecular C–H···N/O hydrogen bonds and π-π interactions (centroid distances: 3.27–3.98 Å) stabilizing the crystal lattice .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Activity : Derivatives exhibit moderate activity against Bacillus subtilis and Staphylococcus aureus (MIC: 12.5–25 µg/mL) and strong antifungal effects against Candida albicans .
  • Neuroprotection : Analogues like GMP-1 (structurally related) show metal-chelating properties, mitigating copper/zinc dysregulation in Alzheimer’s disease models .

Advanced Research Questions

Q. How can regioselectivity in the synthesis of trifluoromethyl-substituted pyrimido-benzimidazoles be systematically optimized?

  • Strategy :

  • Use DFT calculations to predict electronic effects of substituents on reaction intermediates.
  • Experimental screening of Lewis acids (e.g., BF3, ZnCl2) and solvents (polar aprotic vs. fluorinated alcohols) to modulate transition-state stability .
    • Case Study : Switching from (EtO)3B to trifluoroethanol without Lewis acid shifts regioselectivity from 2- to 4-trifluoromethyl derivatives .

Q. What computational and experimental tools are recommended to analyze structure-activity relationships (SAR) for pharmacological optimization?

  • Tools :

  • Molecular Docking : Simulate interactions with targets like VEGFR2 or TIE-2 kinases, leveraging the planar core for active-site binding .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC50 values) .
    • Validation : Pair computational predictions with in vitro assays (e.g., kinase inhibition or antimicrobial susceptibility testing) .

Q. How does crystallographic data inform the design of derivatives with enhanced stability or activity?

  • Insights :

  • Planarity of the fused ring system (max deviation: 0.126 Å from mean plane) suggests rigidity for target engagement .
  • Intermolecular interactions (C–H···O/N) guide salt or co-crystal formation to improve solubility .
    • Application : Modify substituents (e.g., nitro or carboxylate groups) to strengthen hydrogen-bond networks without disrupting π-π stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.